3,4-diethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Catalog No.
S6814473
CAS No.
893358-17-3
M.F
C20H26N4O5S2
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-diethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoy...

CAS Number

893358-17-3

Product Name

3,4-diethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

IUPAC Name

3,4-diethoxy-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Molecular Formula

C20H26N4O5S2

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C20H26N4O5S2/c1-3-27-15-8-7-13(10-16(15)28-4-2)18(26)22-19-23-24-20(31-19)30-12-17(25)21-11-14-6-5-9-29-14/h7-8,10,14H,3-6,9,11-12H2,1-2H3,(H,21,25)(H,22,23,26)

InChI Key

UPACYDWJMJCRBK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3)OCC

The exact mass of the compound 3,4-diethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is 466.13446229 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-diethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound characterized by its unique structural features. This compound includes a benzamide core substituted with a diethoxy group and a thiadiazole moiety linked to an oxolan-2-yl group. The presence of these functional groups suggests potential for diverse biological activities and applications in medicinal chemistry.

Typical of amides and thiadiazoles. Potential reactions include:

  • Nucleophilic substitution: The sulfur atom in the thiadiazole ring can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Reductive reactions: The presence of the oxolan group may allow for reduction reactions, potentially altering the compound's biological activity.

Research on similar compounds suggests that 3,4-diethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide may exhibit several biological activities, including:

  • Antimicrobial properties: Compounds containing thiadiazole rings have been associated with antimicrobial effects.
  • Anticancer activity: Certain derivatives of benzamide have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects: The diethoxy substitution may enhance the anti-inflammatory potential of this compound.

Synthesis of 3,4-diethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can be achieved through multi-step synthetic routes:

  • Formation of the thiadiazole ring: This can be done via cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Introduction of the oxolan group: This might involve alkylation of a suitable precursor with an oxolane derivative.
  • Coupling reaction: Finally, coupling the resulting thiadiazole with the diethoxybenzamide can yield the target compound.

The potential applications of 3,4-diethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide include:

  • Pharmaceutical development: As a candidate for new antimicrobial or anticancer agents.
  • Agricultural chemicals: Due to its potential bioactivity against pathogens affecting crops.
  • Chemical probes: In research settings to study biological pathways involving thiadiazoles or benzamides.

Interaction studies are crucial for understanding how 3,4-diethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide interacts with biological targets. Preliminary studies could focus on:

  • Binding affinity assays: To determine how well the compound binds to specific enzymes or receptors.
  • Cellular uptake studies: To assess how effectively the compound enters cells and its subsequent biological effects.

Several compounds share structural similarities with 3,4-diethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
3,5-Diethoxy-1,2,4-thiadiazoleThiadiazole ringAntimicrobial
3,4-Diethoxy-N-(3-methylcyclohexyl)anilineDiethoxy and anilineAnticancer
N-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino}(3-methoxyphenyl)carboxamideOxolan and carboxamideAnti-inflammatory

Uniqueness

The uniqueness of 3,4-diethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide lies in its combination of diethoxy substitution and a complex thiadiazole structure that may enhance its pharmacological properties compared to other similar compounds. Its intricate design allows for targeted interactions within biological systems that could lead to novel therapeutic applications.

XLogP3

2.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

466.13446229 g/mol

Monoisotopic Mass

466.13446229 g/mol

Heavy Atom Count

31

Dates

Last modified: 11-23-2023

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